molecular formula C13H8Cl2N2 B076408 2-(2,4-dichlorophenyl)-1H-benzimidazole CAS No. 14225-79-7

2-(2,4-dichlorophenyl)-1H-benzimidazole

Cat. No.: B076408
CAS No.: 14225-79-7
M. Wt: 263.12 g/mol
InChI Key: FEFXAMYFMLSALS-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C13H8Cl2N2 and its molecular weight is 263.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and α-Glucosidase Inhibitory Activities

2-[(3,4-dichlorophenyl)methyl]-1H-benzimidazole derivatives have been studied for their antioxidant and α-glucosidase inhibitory activities. Some synthesized compounds exhibited efficient α-glucosidase inhibition and displayed considerable antioxidant activities in various in vitro assays (Menteşe, Yılmaz, & Baltaş, 2020).

Antimicrobial Activity

Synthesized N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines, including 1-(2,4-dichlorobenzyl) derivatives, have demonstrated potent antimicrobial activity against various bacterial strains and fungi (Göker, Alp, & Yıldız, 2005).

Structural and Spectroscopic Studies

Benzimidazole derivatives have undergone extensive structural and spectroscopic studies, revealing insights into their molecular interactions and properties. These studies include X-ray diffraction and various spectroscopic methods to understand their physical and chemical characteristics (Saral, Özdamar, & Uçar, 2017).

Corrosion Inhibition

Benzimidazole derivatives, including those with chlorophenyl groups, have been investigated for their potential as corrosion inhibitors. Studies demonstrate their effectiveness in protecting materials like carbon steel from corrosion, particularly in acidic environments (Rouifi et al., 2020).

Antiviral Properties

Specific benzimidazole compounds, such as TBZE-029, have been identified as inhibitors of enterovirus replication, targeting viral protein 2C. This highlights the potential of benzimidazole derivatives in antiviral drug development (De Palma et al., 2008).

DNA Interaction and Anticancer Activity

Benzimidazole derivatives have shown promising results in DNA binding studies and anticancer activities. Their interaction with DNA and inhibition of cancer cell growth make them a focus for chemotherapeutic research (Mahmood et al., 2019).

Agricultural Applications

In agriculture, benzimidazole derivatives, including Carbendazim (a methyl-2-benzimidazole carbamate), are used in formulations for the control of fungal diseases. Their encapsulation in nanoparticles has been explored for sustained release and reduced toxicity (Campos et al., 2015).

Topoisomerase I Inhibition

Benzimidazole derivatives have been studied for their inhibitory effects on mammalian type I DNA topoisomerase, an enzyme crucial in DNA replication. This suggests potential applications in cancer therapy (Alpan, Gunes, & Topçu, 2007).

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFXAMYFMLSALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299208
Record name 2-(2,4-dichlorophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14225-79-7
Record name 14225-79-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,4-dichlorophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the structural characterization of 2-(2,4-dichlorophenyl)-1H-benzimidazole?

A1: this compound is a compound synthesized by reacting ο-phenylenediamine with 2,4-dichlorobenzaldehyde in ethanol under reflux. [] The molecule exhibits a non-planar structure, with a dihedral angle of 42.00° (15) observed between the benzimidazole ring system and the substituted benzene ring. [] While the abstract doesn't provide the molecular formula and weight, these can be deduced from the structure:

    Q2: How does the crystal structure of this compound influence its properties?

    A2: The crystal structure reveals intermolecular N—H⋯N interactions between adjacent molecules. [] These hydrogen bonding interactions contribute to the compound's packing in the solid state and may influence its melting point, solubility, and stability. Further research on solubility, stability under various conditions, and polymorphism would provide a more detailed understanding.

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